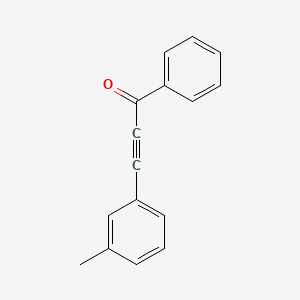![molecular formula C7H10N4S B14120106 [(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea](/img/structure/B14120106.png)
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea is a chemical compound with the molecular formula C6H8N4S It contains a pyrrole ring, an amino group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea typically involves the reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with thiosemicarbazide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product . The reaction can be represented as follows:
1-methyl-1H-pyrrole-2-carbaldehyde+thiosemicarbazide→[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea
Industrial Production Methods
While specific industrial production methods for [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-1H-pyrrole-2-carbaldehyde: A precursor in the synthesis of [(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea.
Thiosemicarbazide: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar heterocyclic structures and potential biological activities.
Uniqueness
[(E)-[(1-methyl-1H-pyrrol-2-yl)methylidene]amino]thiourea is unique due to its combination of a pyrrole ring and a thiourea moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C7H10N4S |
|---|---|
Molekulargewicht |
182.25 g/mol |
IUPAC-Name |
[(Z)-(1-methylpyrrol-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C7H10N4S/c1-11-4-2-3-6(11)5-9-10-7(8)12/h2-5H,1H3,(H3,8,10,12)/b9-5- |
InChI-Schlüssel |
SUSIQENTYZSKAW-UITAMQMPSA-N |
Isomerische SMILES |
CN1C=CC=C1/C=N\NC(=S)N |
Kanonische SMILES |
CN1C=CC=C1C=NNC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3,5-Bis(trifluoromethyl)phenyl]-[2-[2-[3,5-bis(trifluoromethyl)phenyl]phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]phosphane](/img/structure/B14120026.png)
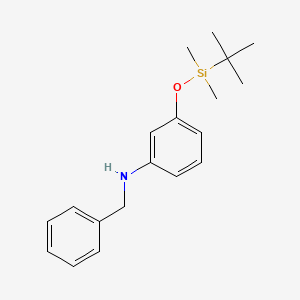
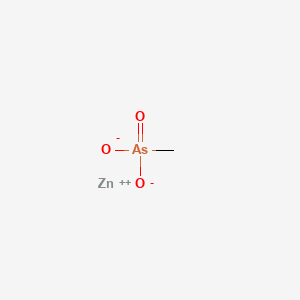
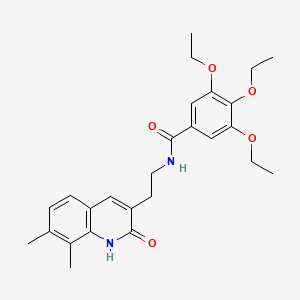

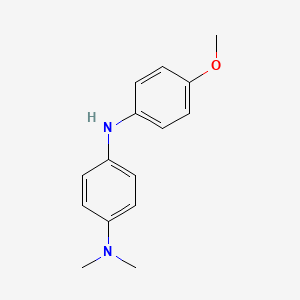
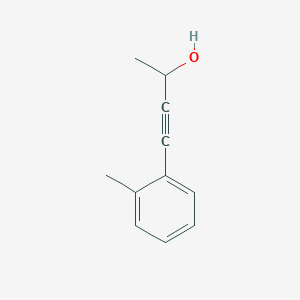
![N-(4-phenylbutan-2-yl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B14120058.png)

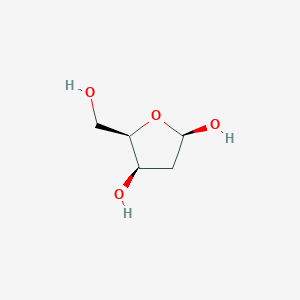

![N-(4-ethynylphenyl)-N'-[4-[(fluorosulfonyl)oxy]phenyl]-Urea](/img/structure/B14120112.png)
![Fluorosulfuric acid, 2-[(E)-[[2-[(fluorosulfonyl)oxy]phenyl]imino]methyl]phenyl ester](/img/structure/B14120119.png)
